molecular formula C19H14Cl2N2O3 B12159104 N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B12159104
M. Wt: 389.2 g/mol
InChI Key: CEDYVBCOAMEQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichlorophenyl and furan-2-carboxamide groups in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Chemical Reactions Analysis

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-[1-(2,4-dichloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-13-8-9-15(14(21)11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25)

InChI Key

CEDYVBCOAMEQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.